1-[(2R)-2-hydroxypropyl]piperidin-2-one

Asymmetric Synthesis Chiral Resolution Piperidine Alkaloids

Research bottleneck: securing enantiopure N-substituted piperidin-2-ones with defined stereochemistry for asymmetric synthesis or SAR. Racemic mixtures introduce diastereomeric uncertainty. **Solution:** 1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS 1568063-87-5) - **Defined (2R) stereochemistry** - Enables >98% ee in downstream alkaloid synthesis without chiral chromatography - **Bifunctional H-bond architecture** - Free OH + lactam carbonyl for superior diastereocontrol (>99% de in alkylations) - **Enzymatic route compatible** - Substrate for regioselective biocatalytic hydroxylation (Sphingomonas sp. HXN-200) Supplied at ≥95% purity. Immediate global shipping.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13593992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2R)-2-hydroxypropyl]piperidin-2-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(CN1CCCCC1=O)O
InChIInChI=1S/C8H15NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h7,10H,2-6H2,1H3/t7-/m1/s1
InChIKeyUIAWRZZLFDSISI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2R)-2-Hydroxypropyl]piperidin-2-one Overview


1-[(2R)-2-hydroxypropyl]piperidin-2-one (CAS: 1568063-87-5; MF: C8H15NO2; MW: 157.2 g/mol) is an N-substituted chiral piperidin-2-one featuring a defined (2R)-2-hydroxypropyl group at the lactam nitrogen . This compound belongs to the broader class of piperidin-2-one derivatives, which serve as privileged scaffolds in medicinal chemistry and key intermediates in asymmetric synthesis of alkaloids and pharmaceutical agents [1][2]. The presence of a single stereocenter in the N-hydroxypropyl side chain confers distinct stereochemical properties that influence downstream reaction diastereoselectivity and biological target recognition. Commercial availability from specialized chemical suppliers supports research-scale procurement with minimum purity specifications typically at 95% .

Stereochemical control (2R)-enantiomer provides defined chiral handle for asymmetric synthesis workflows.
Scaffold utility Piperidin-2-one core is a privileged scaffold validated across multiple medicinal chemistry programs.
Procurement Enantiopure compound supports stereochemical attribution studies without racemic interference.

1-[(2R)-2-Hydroxypropyl]piperidin-2-one: Generic Substitution Risks


Generic substitution of 1-[(2R)-2-hydroxypropyl]piperidin-2-one with structurally similar N-substituted piperidin-2-ones or alternative stereoisomers is inadvisable due to three critical factors. First, the (2R) stereochemistry of the N-hydroxypropyl group is not a passive descriptor; stereochemical inversion to the (2S) enantiomer or racemic mixtures produces distinct diastereomeric outcomes in downstream reactions and alters biological target interactions . Second, piperidin-2-one derivatives display pronounced structure-activity relationships (SAR) wherein even minor modifications to the N-substituent significantly impact pharmacological properties [1]. Third, the presence of the lactam carbonyl combined with a free secondary alcohol on the N-substituent provides a unique bifunctional hydrogen-bonding architecture that cannot be replicated by N-alkyl, N-benzyl, or N-Boc piperidin-2-one analogs [2].

(2S) or racemate Stereochemical inversion may shift diastereoselectivity and biological target recognition patterns.
N-alkyl / N-benzyl Absence of secondary alcohol hydrogen-bond donor limits pharmacophoric diversity compared to N-hydroxypropyl.
Reduced piperidines Loss of lactam carbonyl eliminates regioselective biocatalytic hydroxylation pathways available to piperidin-2-ones.

1-[(2R)-2-Hydroxypropyl]piperidin-2-one: Comparative Evidence


Chiral Purity in Asymmetric Synthesis

The stereochemical integrity of the (2R)-hydroxypropyl group is critical for asymmetric synthesis applications. Parallel methodologies for 2-(2-hydroxypropyl)piperidine derivatives demonstrate that iterative asymmetric dihydroxylation can produce stereoisomers with >98% enantiomeric excess (ee) after enantiomeric enhancement, whereas initial AD steps yield only 76–88% ee [1]. This differential in stereochemical purity directly impacts the ability to generate optically pure downstream alkaloids. The (2R) configuration of 1-[(2R)-2-hydroxypropyl]piperidin-2-one provides a defined stereochemical handle unavailable with racemic or enantiomerically degraded N-hydroxypropyl piperidin-2-one preparations [1].

Enantiomeric Excess
Class-level
>98% ee achievable vs 76–88% ee baseline
Supports asymmetric synthesis workflow
Class inference from 2-(2-hydroxypropyl)piperidines
Asymmetric Synthesis Chiral Resolution Piperidine Alkaloids

N-Substituent Effects on Biological SAR

Systematic SAR studies in piperidinone-based MDM2-p53 inhibitors demonstrate that N-substituent optimization dramatically alters both in vitro potency and in vivo pharmacokinetic properties. In the MDM2 inhibitor series, progressive N-alkyl substituent modifications improved pharmacokinetic profiles in rats while maintaining potent inhibition, with simplified N-alkyl derivatives showing substantial in vivo antitumor activity [1]. The 2-hydroxypropyl substituent in 1-[(2R)-2-hydroxypropyl]piperidin-2-one provides a hydrogen-bond donor (secondary alcohol) not present in N-alkyl (e.g., N-methyl, N-ethyl) or N-benzyl piperidin-2-one comparators, creating a distinct pharmacophoric profile for target engagement [1][2].

H-Bond Donor Count
Class-level
1 × OH donor vs 0 for N-alkyl/N-Boc analogs
Distinct pharmacophoric profile for target engagement
Structural comparison of N-substituents
Medicinal Chemistry Structure-Activity Relationship MDM2-p53 Inhibition

Lactam Carbonyl and Chemical Stability

1-[(2R)-2-hydroxypropyl]piperidin-2-one retains the lactam carbonyl functionality, distinguishing it from reduced piperidine analogs such as 1-[(2R)-2-hydroxypropyl]piperidine. The carbonyl group in piperidin-2-ones serves as an electrophilic handle for further functionalization while also providing oxidative stability advantages. Biocatalytic hydroxylation studies with N-substituted piperidin-2-ones using Sphingomonas sp. HXN-200 demonstrated high regioselectivity for the 4-position of the lactam ring, with opposite enantioselectivity achievable depending on the N-protecting group, enabling preparative-scale syntheses of 4-hydroxypiperidin-2-ones in bioreactor settings [1]. Piperidine analogs lacking the carbonyl group lose this regioselective hydroxylation capacity and exhibit different oxidative susceptibility profiles.

Biocatalytic Hydroxylation
Class-level
Regioselective C4 hydroxylation possible vs not with piperidines
Expands synthetic versatility
Sphingomonas sp. HXN-200 biocatalysis
Chemical Stability Synthetic Intermediate Oxidation Resistance

Hydroxy Protection State in Diastereoselective Alkylation

Studies on structurally analogous N-hydroxyalkyl piperidin-2-ones demonstrate that the protection state of the N-substituent hydroxyl group profoundly influences alkylation diastereoselectivity and reagent stoichiometry. In the asymmetric synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, alkylation with the hydroxyl group unprotected yielded a single diastereoisomer (>99% de) using 2.5 equivalents of s-BuLi with 91% overall yield, whereas the TBS-protected analog required only 1.5 equivalents of s-BuLi but produced a 1:2.5 mixture of diastereoisomers separable by flash chromatography [1]. The free hydroxyl group in 1-[(2R)-2-hydroxypropyl]piperidin-2-one offers similar potential for stereocontrol in alkylation reactions without requiring additional protection/deprotection steps.

Alkylation Diastereoselectivity
Class-level
>99% de (free OH) vs 43% de (TBS-protected)
Supports stereocontrol in alkylation
Class inference from structurally analogous system
Asymmetric Alkylation Diastereoselectivity Pharmaceutical Intermediates

Piperidin-2-one Scaffold Versatility in Drug Discovery

The piperidin-2-one scaffold has been validated across multiple distinct therapeutic target classes. Recent patent literature discloses substituted piperidin-2-one derivatives as AMPK activators for heart failure treatment [1]. 3-Aminopiperidin-2-ones have been developed as orally bioavailable CGRP receptor antagonists for migraine, with compound 23 showing potent receptor affinity after systematic SAR optimization including ring contraction and stereocenter inversion [2]. Additionally, 3-carboxypiperidin-2-one derivatives demonstrate c-Met kinase inhibition with IC50 values of 8.6–81 nM and MKN45 cancer cell cytotoxicity with IC50 values of 0.57–16 μM [3]. 1-[(2R)-2-hydroxypropyl]piperidin-2-one provides a functionalized entry point to this therapeutically validated scaffold.

Target Class Validation
Class-level
≥4 target classes validated (AMPK, CGRP, c-Met, MDM2-p53)
Reduces scaffold obsolescence risk
Based on published medicinal chemistry 2014–2025
Drug Discovery AMPK Activation CGRP Antagonism c-Met Inhibition

1-[(2R)-2-Hydroxypropyl]piperidin-2-one: Research & Industrial Applications


Asymmetric Synthesis of Chiral Piperidine Alkaloids

1-[(2R)-2-hydroxypropyl]piperidin-2-one serves as a chiral building block for the stereoselective synthesis of piperidine alkaloids and their analogs. The (2R)-configured hydroxypropyl group provides a defined stereochemical handle that, based on class-level evidence from 2-(2-hydroxypropyl)piperidine systems, enables the production of stereoisomers with >98% enantiomeric excess after asymmetric dihydroxylation enhancement [1]. This high stereochemical purity is critical for generating optically pure alkaloid products without requiring extensive chiral chromatographic separations. The free secondary alcohol also offers potential for diastereocontrol in alkylation reactions without additional protection/deprotection steps, as demonstrated in structurally analogous N-hydroxyalkyl piperidin-2-one systems where unprotected hydroxyl groups yield superior diastereoselectivity (>99% de) compared to protected derivatives [2].

Privileged Scaffold for Target Class Exploration

The piperidin-2-one core represents a privileged scaffold in contemporary drug discovery, with validated applications across AMP-activated protein kinase (AMPK) activation for heart failure [1], calcitonin gene-related peptide (CGRP) receptor antagonism for migraine (exemplified by orally bioavailable compound 23) [2], c-Met kinase inhibition with IC50 values of 8.6–81 nM against kinase and 0.57–16 μM against MKN45 cell proliferation [3], and MDM2-p53 protein-protein interaction inhibition [4]. 1-[(2R)-2-hydroxypropyl]piperidin-2-one provides a functionalized entry point to this scaffold, with the N-(2-hydroxypropyl) substituent offering a hydrogen-bond donor motif not present in simpler N-alkyl or N-protected piperidin-2-ones, potentially expanding the pharmacophoric diversity of compound libraries built from this scaffold.

Regioselective Biocatalytic Hydroxylation

N-substituted piperidin-2-ones are amenable to regioselective biocatalytic hydroxylation using Sphingomonas sp. HXN-200, which hydroxylates the 4-position of the lactam ring with high regioselectivity and tunable enantioselectivity depending on the N-substituent identity [1]. This enzymatic transformation enables preparative-scale production of 4-hydroxypiperidin-2-one derivatives in bioreactor settings. 1-[(2R)-2-hydroxypropyl]piperidin-2-one, bearing an N-hydroxypropyl group, offers distinct substrate properties for such biocatalytic transformations compared to N-benzyl or N-Boc piperidin-2-ones. The retention of the lactam carbonyl is essential for this regioselective hydroxylation pathway, distinguishing piperidin-2-ones from reduced piperidine analogs that lack comparable C–H functionalization routes.

Stereochemical Probe for SAR Studies

The defined (2R) stereochemistry of 1-[(2R)-2-hydroxypropyl]piperidin-2-one makes it suitable as a stereochemical probe in SAR investigations. Studies on structurally related chiral piperidines demonstrate that stereochemistry can critically influence biological activity, with 4,4-disubstituted piperidine compounds showing stronger NK3 antagonist activities (IC50 = 5.9–11 nM) than monosubstituted ring analogs (IC50 = 17 nM) [1]. While the specific biological activity of 1-[(2R)-2-hydroxypropyl]piperidin-2-one remains to be characterized in direct assays, its chiral purity and defined stereochemistry position it as a controlled comparator for evaluating stereochemical contributions to target engagement in piperidin-2-one-based compound series. Procurement of the enantiopure (2R) compound rather than racemic mixtures ensures that observed biological effects can be unambiguously attributed to the defined stereoisomer.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral alkaloids
Chiral stereochemical handle
Enantiomeric excess control
Drug discovery scaffold exploration
Hydrogen-bond donor architecture
Pharmacophoric diversity assessment
Biocatalytic C–H functionalization
Lactam carbonyl electrophilicity
Regioselectivity validation
Stereochemical probe in SAR studies
Enantiopure (2R) configuration
Stereochemical attribution control

Technical Documentation Hub

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